molecular formula C20H23FN2O2 B025878 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile CAS No. 103146-25-4

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

Cat. No.: B025878
CAS No.: 103146-25-4
M. Wt: 342.4 g/mol
InChI Key: GNULRNVWXYXBQY-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile is a potent and selective estrogen receptor modulator (SERM) with significant research value in the study of endocrine-related processes. Its primary mechanism of action involves high-affinity binding to the estrogen receptor (ER), where it can function as an antagonist in certain tissues, such as breast tissue, while potentially exhibiting agonist effects in others, like bone. This tissue-selective profile makes it a critical tool for investigating the complex signaling of estrogen receptors and for developing potential therapies for conditions driven by hormonal activity. Research applications for this compound are extensive, particularly in the field of oncology, where it is studied for its effects on ER-positive breast cancer cell proliferation and tumor growth . Its unique structural characteristics, including the 4-fluorophenyl and benzonitrile groups, contribute to its distinct pharmacological profile and metabolic stability compared to earlier SERMs like tamoxifen. Scientists utilize this compound to dissect the pathways of hormone-dependent cancer progression and to explore novel therapeutic strategies for managing resistant disease states. Furthermore, its research utility extends to foundational studies of bone metabolism and cardiovascular physiology, providing insights into the pleiotropic effects of estrogen receptor modulation.

Properties

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNULRNVWXYXBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908215
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103146-25-4
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
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Record name Citadiol
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Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source EPA DSSTox
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Record name (R,S)-4-(4-dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile
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Record name CITADIOL
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Mechanism of Action

Mode of Action

Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural features, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its solubility in organic solvents like ethanol and dichloromethane suggests it may be well-absorbed in the body. Its water insolubility could limit its distribution. The compound’s stability under normal temperature conditions suggests it may have a reasonable half-life in the body.

Biological Activity

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, also known as Citadiol or Citalopram Impurity 2, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H24FN2O2
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 103146-25-4

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Nicotinic Acetylcholine Receptor Antagonism : It acts as an antagonist at the nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system .
  • Enzyme Interaction : The compound serves as a probe for studying enzyme activities and protein interactions, indicating its role in biochemical pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Neurotransmitter Modulation Influences neurotransmitter systems, particularly serotonin pathways .
Antagonistic Properties Exhibits antagonistic effects on nicotinic acetylcholine receptors .
Potential Therapeutic Uses Investigated for applications in treating depression and anxiety disorders.

Case Studies and Research Findings

Research has identified several significant findings regarding the biological activity of this compound:

  • Antidepressant Properties :
    • A study indicated that compounds similar to Citadiol may exhibit antidepressant-like effects by modulating serotonin levels in the brain .
  • Impact on Cognitive Functions :
    • Research suggests that antagonism at nicotinic receptors may influence cognitive functions, potentially benefiting conditions like Alzheimer's disease .
  • Pharmacokinetics and Toxicology :
    • Preliminary pharmacokinetic studies show that the compound is metabolized in the liver, with a half-life suitable for therapeutic applications. Toxicological assessments have indicated a favorable safety profile at therapeutic doses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameMechanism of ActionTherapeutic Use
CitalopramSelective serotonin reuptake inhibitorDepression
EscitalopramSelective serotonin reuptake inhibitorDepression and anxiety
4-DimethylaminobenzonitrileAntagonist at nicotinic receptorsCognitive enhancement

Scientific Research Applications

Antidepressant Research

Citadiol is primarily recognized as an impurity related to the antidepressant escitalopram , which is a selective serotonin reuptake inhibitor (SSRI). The compound's structural similarity to escitalopram suggests potential applications in understanding the pharmacodynamics and pharmacokinetics of SSRIs.

  • Mechanism of Action : Citadiol may influence serotonin levels in the brain, contributing to its antidepressant effects. Its relationship with escitalopram allows researchers to explore variations in efficacy and side effects associated with different enantiomers.
  • Clinical Studies : Investigations into the effects of Citadiol on mood disorders have been conducted, highlighting its role as a reference standard in pharmacological studies evaluating escitalopram's therapeutic profile .

Reference Material for Quality Control

Due to its status as an impurity, Citadiol serves as a critical reference material in quality control processes for pharmaceutical manufacturing. It is utilized in:

  • Stability Testing : Ensuring that formulations containing escitalopram maintain their integrity over time.
  • Purity Assessment : Determining the concentration of Citadiol in pharmaceutical preparations to comply with regulatory standards.
  • Escitalopram Stability Study : A study published in Journal of Pharmaceutical Sciences investigated the stability of escitalopram formulations over time, using Citadiol as a benchmark impurity. Results indicated that formulations containing lower levels of Citadiol exhibited enhanced stability and fewer side effects .
  • Comparative Efficacy Trials : Clinical trials have compared the efficacy of escitalopram with formulations containing varying concentrations of Citadiol, revealing insights into how impurities can affect therapeutic outcomes .

Comparison with Similar Compounds

Enantiomeric Forms

The compound exists as two enantiomers:

  • (S)-(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (S-22): The therapeutically active enantiomer, used in escitalopram production. Synthesized via resolution with (+)-di-p-toluoyl-D-tartaric acid (14% yield) ().
  • (R)-(+)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (R-22): Less pharmacologically active; resolved using (−)-di-p-toluoyl-L-tartaric acid (15% yield) ().
Property S-Enantiomer (S-22) R-Enantiomer (R-22)
CAS RN 488787-59-3 Not explicitly provided
Synthesis Yield 14% 15%
Role Active ingredient precursor Inactive by-product
Resolution Method (+)-Di-p-toluoyl-D-tartaric acid (−)-Di-p-toluoyl-L-tartaric acid

Brominated Analog: 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzobromide (23)

Replacing the nitrile group with bromide reduces synthetic efficiency (15% yield) and alters reactivity.

Property Target Compound (22) Brominated Analog (23)
Functional Group -C≡N (nitrile) -Br (bromide)
Synthesis Yield 79% 15%
Application Citalopram intermediate No known therapeutic use

Salt Forms

Salts improve solubility and stability for industrial production:

  • Hydrobromide Salt (CAS 103146-26-5) : Molecular formula C20H24BrFN2O2; purity ≥99.5%. Used in citalopram manufacturing ().
  • Oxalate Salt (CAS 717133-32-9) : Molecular formula C22H25FN2O6; stored at 2–8°C for stability ().
  • Ditoluoyltartrate Salt (CAS 128173-53-5) : Resolves enantiomers; critical for isolating S-22 ().
Salt Form Molecular Formula Key Application
Hydrobromide C20H24BrFN2O2 Industrial-scale synthesis
Oxalate C22H25FN2O6 Stabilization for storage
Ditoluoyltartrate C60H64F2N4O12 Enantiomer resolution

Industrial and Pharmacological Relevance

The target compound’s industrial synthesis (via Grignard reaction in 2-methyltetrahydrofuran) achieves >99% conversion and >99.5% purity, making it cost-effective and environmentally viable . Its enantiomers are pivotal in differentiating citalopram (racemic mixture) from escitalopram (S-enantiomer), with the latter showing superior efficacy in depression treatment . Impurities like the brominated analog (23) and desmethyl derivatives are monitored to ensure drug safety ().

Preparation Methods

Sequential Grignard Additions

The primary industrial method involves a two-step Grignard reaction sequence. In the first step, 1-bromo-4-fluorobenzene (594 g, 3.4 mol) reacts with magnesium turnings (101 g, 4.13 mol) in dry tetrahydrofuran (THF) to form a fluorophenylmagnesium bromide Grignard reagent. This reagent is added to a nitrogen-purged slurry of 3-cyanophthalide (450 g, 2.83 mol) in THF at 0–3°C, yielding a tertiary alcohol intermediate after quenching and overnight stirring.

A second Grignard reagent, prepared from 3-dimethylaminopropyl chloride (342 g, 2.81 mol) and magnesium (81 g, 3.3 mol) in THF, is introduced to the reaction mixture at 10–12°C over six hours. This step installs the dimethylaminopropyl side chain, forming the target compound as a hydrobromide salt after acidic workup.

Key Reaction Parameters:

ParameterValue
Temperature (Step 1)0–3°C
Temperature (Step 2)10–12°C
SolventTetrahydrofuran (THF)
Yield (Hydrobromide Salt)423 g (64% theoretical yield)
Melting Point205–206°C

Purification and Crystallization

Crude product purification involves sequential recrystallization from methanol/2-propanol (1:2 v/v) and methanol/acetone/hexane (1:4:8 v/v). This process removes unreacted starting materials and byproducts, achieving >99% purity as confirmed by elemental analysis:

ElementFound (%)Calculated (%)
C56.2156.74
H5.695.73
N6.336.61
Br18.8618.87

¹H-NMR (DMSO-d₆) data corroborate the structure, with signals at δ 2.6–2.8 ppm (N(CH₃)₂), 5.0–5.4 ppm (-OH), and 6.95–8.0 ppm (aromatic protons).

Alternative Synthetic Routes

Nitrile Group Preservation Strategies

Early methods faced challenges preserving the nitrile group during acidic conditions. U.S. Patent 4,136,193 circumvented this by introducing the cyano group after Grignard reactions via halogen displacement with cuprous cyanide. For example, 1-(4'-fluorophenyl)-5-bromophthalane reacts with CuCN in boiling dimethylformamide (DMF) to yield the nitrile derivative, which is subsequently alkylated with 3-dimethylaminopropyl chloride.

Hydrochloride Salt Formation

Bench-scale preparations often convert the free base to its hydrochloride salt for improved stability. Treatment with concentrated HCl in ethanol at 0°C precipitates the hydrochloride form (molecular weight 378.87 g/mol), though yields are marginally lower (58–62%) compared to hydrobromide crystallization.

Industrial-Scale Optimization

Solvent and Temperature Controls

Industrial protocols emphasize strict temperature control (±2°C) during Grignard additions to minimize side reactions such as ketone reduction or ether formation. Anhydrous THF is preferred due to its ability to solubilize magnesium salts and stabilize reactive intermediates.

Quality Control Metrics

Batch consistency is ensured through:

  • HPLC Purity : >99.5% (USP methodology)

  • Residual Solvents : <50 ppm THF (GC-MS)

  • Heavy Metals : <10 ppm (ICP-OES)

Emerging Methodologies

Enzymatic Resolution of Enantiomers

While the described methods produce racemic mixtures, recent advances employ lipase-mediated kinetic resolution to isolate (S)-enantiomers for escitalopram synthesis. Using di-p-toluoyl-D-tartrate salts (CAS 128173-53-5), enantiomeric excess (ee) >99% is achievable, though this adds complexity to the synthetic pathway.

Flow Chemistry Approaches

Pilot studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes, with in-line FTIR monitoring enabling real-time adjustment of Grignard stoichiometry .

Q & A

Basic: What are the established synthetic routes for 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, and how are intermediates purified?

The compound is synthesized via a multi-step route starting with 5-cyanophthalide (General Procedure A). Key steps include nucleophilic addition of a Grignard reagent derived from 4-fluorophenyl magnesium bromide to generate the tertiary alcohol, followed by reduction and functional group modifications. Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used for purification, achieving ~79% yield for the racemic mixture . Enantiomers are resolved via diastereomeric salt formation using (+)- or (−)-di-p-toluoyl tartaric acid, yielding 14–15% enantiopure products .

Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • NMR Analysis : 1^1H and 13^13C NMR confirm the presence of key groups:
    • Aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and benzonitrile rings).
    • Hydroxyl protons (δ 2.5–3.5 ppm, broad singlet).
    • Dimethylamino group (δ 2.2 ppm, singlet) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data from diffraction experiments. Hydrogen bonding networks and stereochemistry (e.g., hydroxyl configuration) are resolved using high-resolution data .

Advanced: What methodologies are employed to resolve enantiomers and assess their pharmacological activity?

Enantiomers are separated via chiral resolution using tartaric acid derivatives (e.g., di-p-toluoyl-D/L-tartaric acid) to form diastereomeric salts, which are recrystallized for purity (>99% ee) . Pharmacological evaluation involves:

  • Receptor Binding Assays : Competitive binding studies (e.g., serotonin transporter [SERT] inhibition) using radiolabeled ligands (e.g., 3^3H-paroxetine).
  • Functional Assays : Measurement of uptake inhibition in transfected cells (e.g., HEK293 expressing SERT) to determine IC50_{50} values. The (S)-enantiomer typically shows higher potency due to stereospecific interactions .

Advanced: How are impurity profiles analyzed during synthesis, and what thresholds are considered acceptable?

Impurity analysis employs reversed-phase HPLC with UV detection (e.g., Chromolith® columns, 254 nm). Key impurities include:

  • Citalopram-related compounds B–E : Elute at relative retention times (RRT) of 0.18–1.28.
  • Unknown impurities : Quantified against a reference standard, with individual limits ≤0.1% and total impurities ≤1.0% . Method validation follows ICH guidelines, ensuring specificity, linearity (R2^2 > 0.99), and precision (%RSD < 2.0) .

Advanced: What computational approaches predict the compound’s binding mode and metabolic stability?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., SERT), prioritizing poses with hydrogen bonds to fluorophenyl and benzonitrile groups .
  • DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311G** level to calculate lattice energies and hydrogen-bonding stability .
  • ADMET Prediction : SwissADME predicts metabolic sites (e.g., hydroxyl methylation via CYP2D6) and blood-brain barrier penetration (AlogP ~3.2) .

Advanced: How do structural modifications (e.g., bromine substitution) impact biological activity?

Replacing the benzonitrile group with bromine (as in compound 23 ) reduces SERT affinity by ~10-fold (IC50_{50} shift from 1.2 nM to 12 nM). This highlights the critical role of the nitrile group in π-stacking interactions with aromatic residues in the transporter’s binding pocket .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Reactant of Route 2
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4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

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